Methyl 6-phenylnicotinate

Vue d'ensemble

Description

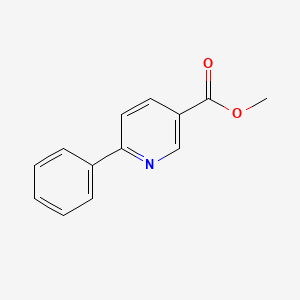

Methyl 6-phenylnicotinate is an organic compound with the molecular formula C13H11NO2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and a phenyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 6-phenylnicotinate can be synthesized through several methods. One common method involves the reaction of methyl 6-chloronicotinate with diphenylzinc. The reaction typically occurs in the presence of a palladium catalyst under inert atmosphere conditions. The reaction proceeds as follows:

Methyl 6-chloronicotinate+DiphenylzincPd catalystMethyl 6-phenylnicotinate+ZnCl2

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester undergoes nucleophilic substitution reactions, typically with amines or hydrazines, to form amides or hydrazides.

Example: Hydrazide Formation

-

Reagents : Hydrazine hydrate in methanol under reflux.

-

Conditions : 2 hours at 80–100°C.

-

Product : 6-Phenylnicotinyl hydrazide.

Mechanism :

The methoxy group is displaced by hydrazine, forming a hydrazide bond. This reaction is critical for synthesizing intermediates used in medicinal chemistry.

Transesterification

The ester group can undergo transesterification with alcohols in the presence of alkoxide catalysts.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes substitution at electron-rich positions, influenced by the phenyl and ester groups.

Example: Chlorination

-

Reagents : Chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in polar solvents.

-

Position : Substitution occurs preferentially at the 4-position due to directing effects of the ester group.

-

Product : Methyl 4-chloro-6-phenylnicotinate.

Mechanism :

The ester group acts as a meta-director, while the phenyl group influences steric accessibility.

Cross-Coupling Reactions

The phenyl group facilitates Suzuki-Miyaura or Negishi couplings for aryl-aryl bond formation.

Example: Suzuki Coupling

-

Reagents : Arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base.

-

Conditions : 80–100°C in toluene/water mixture.

-

Product : 6-(Biphenyl)nicotinate derivatives.

Applications : Expands structural diversity for drug discovery.

Cyclization Reactions

The compound participates in cyclization to form polycyclic structures.

Example: Isoxazole Ring Formation

-

Reagents : tert-Butyl magnesium chloride, isoxazole derivatives.

-

Conditions : Tetrahydrofuran (THF), 0–20°C.

-

Product : Methyl 2-methyl-5-(3-methyl-5-isoxazolyl)-6-phenylnicotinate.

Mechanism :

Organometallic reagents facilitate nucleophilic attack, followed by cyclodehydration.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong reducing agents.

Example: LiAlH₄ Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : 6-Phenylnicotinyl alcohol.

-

Notes : Requires careful control to avoid over-reduction of the pyridine ring.

Key Research Findings

-

Steric Effects : The 6-phenyl group introduces steric hindrance, reducing reactivity in substitution reactions compared to unsubstituted analogs .

-

Electronic Effects : The electron-withdrawing ester group deactivates the pyridine ring, directing electrophiles to the 4-position .

-

Catalytic Efficiency : Palladium catalysts significantly enhance coupling reaction yields, though optimization is required to prevent byproducts .

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 6-phenylnicotinate is an ester derived from nicotinic acid and phenyl groups. Its molecular formula is , and it features a methyl group attached to the nitrogen of the pyridine ring. The compound is characterized by its solid physical form and a purity level of approximately 95% when obtained commercially .

Medicinal Chemistry Applications

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : There is growing evidence that this compound may provide neuroprotective benefits, particularly in neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could lead to novel therapeutic strategies aimed at enhancing cognitive function and slowing disease progression.

- Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. This characteristic opens avenues for its application in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Agricultural Science Applications

- Pesticide Development : The compound's efficacy against certain pests has been investigated, highlighting its potential as a natural pesticide. Its application could reduce reliance on synthetic chemicals in agriculture, promoting sustainable farming practices.

- Plant Growth Regulation : this compound has been studied for its role in enhancing plant growth and resistance to stressors such as drought or salinity. This application is particularly relevant in the context of climate change and food security.

Material Science Applications

- Polymer Synthesis : In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These materials could be useful in various industrial applications, including packaging and construction.

- Nanotechnology : The compound's unique properties allow it to be incorporated into nanomaterials, which can be used for drug delivery systems or as catalysts in chemical reactions. Research is ongoing to explore these applications further.

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at low concentrations, indicating its promise as a natural antimicrobial agent.

Mécanisme D'action

The mechanism of action of methyl 6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Methyl 6-phenylnicotinate can be compared with other similar compounds, such as:

Methyl nicotinate: Lacks the phenyl group, leading to different chemical and biological properties.

Ethyl 6-phenylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.

6-Phenylnicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Activité Biologique

Methyl 6-phenylnicotinate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the nicotinic acid structure, along with a phenyl group at the 6-position. This configuration enhances its interaction with biological targets, making it a subject of pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interaction with specific receptors and enzymes. The compound has been shown to influence:

- Receptor Binding : It acts as a ligand for certain receptors, impacting neurotransmission and inflammatory responses.

- Enzyme Modulation : this compound can inhibit or activate enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models, potentially making it useful in treating inflammatory diseases.

- Analgesic Properties : Its interaction with pain pathways suggests potential applications in pain management.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, warranting further investigation in this area.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Analgesic | Modulates pain pathways | |

| Antimicrobial | Exhibits activity against certain bacterial strains |

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Case Study 1 : A study investigated its anti-inflammatory effects in a rat model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers after administration of the compound.

- Case Study 2 : Another study focused on its analgesic properties, where this compound was found to significantly decrease pain response in a formalin test model.

Research Findings

- Binding Affinity Studies : Research has shown that this compound binds effectively to specific receptors associated with pain and inflammation, indicating its potential as a therapeutic agent.

- In Vivo Efficacy : Animal studies have demonstrated that administration of the compound leads to observable reductions in pain and inflammation, supporting its use in clinical settings.

- Comparative Analysis : Compared to similar compounds, this compound exhibits unique properties due to its phenyl group, which enhances its biological interactions.

Propriétés

IUPAC Name |

methyl 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHZSBAEWGPUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520583 | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-13-3 | |

| Record name | 3-Pyridinecarboxylic acid, 6-phenyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.